Ecdysterone 20,22-monoacetonide
Description
Contextualization within the Ecdysteroid Chemical Class and Phytoecdysteroid Subgroup
Ecdysteroids are a class of polyhydroxylated ketosteroids characterized by a cis-junction of the A and B rings and a 7-en-6-one chromophore. nih.gov These compounds are vital for the developmental processes in insects and other arthropods. ontosight.ai Beyond their presence in the animal kingdom (zooecdysteroids), ecdysteroids are also synthesized by a variety of plants, where they are known as phytoecdysteroids and are thought to provide defense against insect herbivores. nih.govmdpi.com
Phytoecdysteroids can be found in a significant percentage of plant species, sometimes accumulating to high concentrations. mdpi.com Ecdysterone, also known as 20-hydroxyecdysone (B1671079) (20E), is one of the most common and biologically active ecdysteroids, found in both insects and plants. mdpi.comresearchgate.net Ecdysterone 20,22-monoacetonide is a derivative of ecdysterone. ontosight.ai
Significance of this compound as a Unique Acetonide Derivative in Biological Systems
This compound is distinguished by the presence of an acetonide group at the 20 and 22 positions of the ecdysterone molecule. ontosight.ai This structural modification, which involves the formation of a cyclic ketal with acetone (B3395972), can influence the compound's biological activity and properties. While some sources identify it as a synthetic derivative, it has also been isolated from natural sources. ontosight.aimedchemexpress.com For instance, it has been found in the roots of Cyanotis arachnoidea. medchemexpress.com
The acetonide group can alter the polarity and steric bulk of the molecule, which may affect its interaction with biological targets. Research has shown that derivatives with a 20,22-dimethyl acetal (B89532) group, such as pterosterone (B101409) 20,22-acetonide and ponasterone A 20,22-acetonide, exhibit cytotoxic activity against certain human cancer cell lines. researchgate.net
Overview of Advanced Research Areas and Methodologies for this compound
Research on ecdysterone and its derivatives spans various scientific disciplines, employing a range of advanced methodologies. The isolation and purification of these compounds from plant sources often involve techniques like extraction and chromatography. google.com The structural elucidation of novel ecdysteroids, including acetonide derivatives, relies heavily on spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). researchgate.net
The synthesis of ecdysteroid derivatives, including acetonides, is an active area of research. nih.gov For example, the synthesis of turkesterone (B103) 11α-acyl derivatives involves the protection of diol groups, including the formation of a 2,3-acetonide. nih.gov
In terms of biological evaluation, in vitro assays are commonly used. For instance, the cytotoxic effects of ecdysteroid derivatives have been assessed against various human cancer cell lines using the sulforhodamine B (SRB) assay. researchgate.net Furthermore, computational and molecular modeling approaches, including molecular docking and molecular dynamics simulations, are being utilized to investigate the interaction of ecdysteroids with their protein targets, such as the ecdysteroid receptor (EcR) and even mammalian receptors like the estrogen receptor beta (ERβ). nih.govnih.gov
Detailed Research Findings
Recent research has focused on the isolation and biological activity of new ecdysteroid derivatives. A 2024 study on the plant Acrostichum aureum led to the isolation of a new ecdysteroid, pterosterone 20,22-acetonide, along with the known ponasterone A 20,22-acetonide. researchgate.net Both of these compounds, which feature the 20,22-acetonide group, demonstrated cytotoxic activity against human lung, breast, and liver cancer cell lines. researchgate.net
The following table summarizes the cytotoxic activity of these compounds.
Table 1: Cytotoxicity of Ecdysteroids with a 20,22-Acetonide Group
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Pterosterone 20,22-acetonide | LU-1 (human lung carcinoma) | 51.59 |
| MCF7 (human breast carcinoma) | 55.23 | |
| HepG2 (human hepatocellular carcinoma) | 60.14 | |
| Ponasterone A 20,22-acetonide | LU-1 (human lung carcinoma) | 53.87 |
| MCF7 (human breast carcinoma) | 58.11 | |
| HepG2 (human hepatocellular carcinoma) | 59.46 |
Data sourced from a study on constituents from Acrostichum aureum L. researchgate.net
The synthesis of ecdysteroid derivatives is often undertaken to explore structure-activity relationships. For instance, the regioselective synthesis of turkesterone 11α-acyl derivatives was performed to investigate the space within the ligand-binding domain of the ecdysteroid receptor. nih.gov This synthetic strategy involved the protection of the 20,22-diol as a phenylboronate (B1261982), followed by the formation of a 2,3-acetonide derivative to allow for acylation at the 11α-hydroxyl group. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17-,19-,21+,22-,23-,24+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNYSDWRVKVJY-VUYJMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346563 | |
| Record name | 20-Hydroxyecdysone 20,22-acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22798-96-5 | |
| Record name | 20-Hydroxyecdysone 20,22-acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Biosynthesis in Natural Biological Systems
Natural Isolation and Characterization of Ecdysterone 20,22-monoacetonide from Plant Species
This compound is a phytoecdysteroid that has been successfully isolated and identified from specific plant sources. Phytoecdysteroids are a class of steroidal compounds synthesized by plants, often in significant quantities, and are structurally similar to insect molting hormones. mdpi.comwikipedia.org The isolation of these compounds typically involves extraction from dried and powdered plant material using solvents like methanol (B129727) or ethanol, followed by various chromatographic techniques for purification. mdpi.com
The primary documented source of this compound is the roots of Cyanotis arachnoidea C. B. Clarke, a plant belonging to the Commelinaceae family. medchemexpress.com Beyond this specific compound, other ecdysteroid acetonides have been discovered in the plant kingdom. For instance, researchers have isolated Pterosterone (B101409) 20,22-acetonide and Ponasterone A 20,22-acetonide from the aerial parts of the fern Acrostichum aureum. researchgate.net
The characterization and structural elucidation of these isolated compounds rely on modern spectroscopic methods. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are crucial for determining the precise molecular structure, including the stereochemistry of the acetonide group attached to the ecdysteroid backbone. researchgate.net It is important to note that the use of acetone (B3395972) as a solvent during the extraction process can potentially lead to the artificial formation of ecdysteroid acetonides, which must be considered during analysis. mdpi.com
Table 1: Documented Plant Sources of Ecdysterone Acetonide Derivatives
| Compound | Plant Species | Plant Part | Family |
|---|---|---|---|
| This compound | Cyanotis arachnoidea C. B. Clarke | Roots | Commelinaceae |
| Pterosterone 20,22-acetonide | Acrostichum aureum L. | Aerial Parts | Pteridaceae |
| Ponasterone A 20,22-acetonide | Acrostichum aureum L. | Aerial Parts | Pteridaceae |
Biosynthetic Pathways of Ecdysteroids and Putative Formation of Acetonide Derivatives
The biosynthesis of phytoecdysteroids in plants is a complex process that originates from the mevalonate (B85504) (MVA) pathway. mdpi.comwikipedia.org This fundamental metabolic pathway begins with acetyl-CoA as a precursor. mdpi.comwikipedia.org Through a series of enzymatic reactions, isopentenyl pyrophosphate (IPP) units are formed, which then condense to create squalene (B77637). nih.gov The squalene molecule undergoes epoxidation and cyclization to form sterols, with cholesterol being a key intermediate in the synthesis of C27 ecdysteroids. nih.gov Subsequent steps involve multiple hydroxylation reactions at various carbon atoms to produce the diverse array of ecdysteroids found in nature. nih.gov
The formation of acetonide derivatives such as this compound is a subject of interest. The presence of numerous hydroxyl groups on the ecdysteroid skeleton allows for the formation of various conjugates, including esters, glycosides, and acetonides. nih.gov While these derivatives can be naturally synthesized by the plant, there is a significant consideration regarding their formation during the extraction process. The use of acetone as an extraction solvent can react with the vicinal diols (hydroxyl groups on adjacent carbons), such as those at the C-20 and C-22 positions of ecdysterone, to form an acetonide derivative artifactually. mdpi.com Therefore, while the natural occurrence of ecdysteroid acetonides is reported nih.gov, their presence in an extract must be carefully evaluated to distinguish between a true natural product and a synthetically-derived artifact from the isolation procedure.
Ecological Roles of Phytoecdysteroids, Including this compound, in Plant-Herbivore Interactions
The primary ecological function of phytoecdysteroids is to serve as a chemical defense mechanism for plants against phytophagous (plant-eating) insects and other invertebrate herbivores like nematodes. wikipedia.orgnih.govscialert.net These compounds are not involved in the plant's own hormonal regulation but act as potent allelochemicals. nih.gov Plants can accumulate these compounds in high concentrations, particularly in vulnerable tissues such as young leaves, seeds, and roots, to deter predation. mdpi.comnih.govbibliotekanauki.pl
The defensive action of phytoecdysteroids stems from their structural similarity to the natural molting hormones (ecdysteroids) of insects. wikipedia.orgscialert.net When a non-adapted insect ingests plant material containing these compounds, the phytoecdysteroids can act as feeding deterrents or, more significantly, as endocrine disruptors. mdpi.comdocsdrive.com By mimicking the insect's own hormones, they can bind to ecdysteroid receptors, leading to a disruption of the normal hormonal balance. scialert.netdocsdrive.com This interference can trigger premature and incomplete molting, cause developmental abnormalities, reduce weight, and ultimately lead to mortality, thus protecting the plant from herbivory. wikipedia.orgscialert.net While this compound has not been singled out in extensive ecological studies, as a member of the phytoecdysteroid class, it is presumed to contribute to this defensive strategy. wikipedia.org
Table 2: Summary of Ecological Effects of Phytoecdysteroids
| Effect | Mechanism | Consequence for Herbivore |
|---|---|---|
| Feeding Deterrence | Unpalatable taste or post-ingestive malaise. | Reduced consumption of plant tissue. |
| Endocrine Disruption | Mimics insect's own molting hormones, binding to their receptors. scialert.netdocsdrive.com | Disruption of molting, reproduction, and development. scialert.net |
| Growth Inhibition | Metabolic disruption following ingestion. | Weight loss and failure to thrive. wikipedia.org |
| Mortality | Severe developmental and metabolic disruption. | Death of the insect herbivore. wikipedia.org |
Advanced Synthetic Strategies and Derivatization for Research Applications
Regioselective Synthesis of Ecdysterone 20,22-monoacetonide and Related Derivatives
The synthesis of this compound is a prime example of regioselective chemistry, targeting the vicinal diol at the C20 and C22 positions in the side chain of 20-hydroxyecdysone (B1671079) (Ecdysterone). This transformation is typically achieved by reacting the parent ecdysteroid with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in an anhydrous solvent, such as dimethylformamide (DMF), in the presence of a catalytic amount of acid, like p-toluenesulfonic acid (TsOH). scispace.com This reaction proceeds to completion at room temperature, yielding the 20,22-monoacetonide derivative. scispace.com The acetonide group serves as a protective shield for the 20,22-hydroxyls, which is stable under conditions used to remove other protecting groups but can be easily cleaved under mildly acidic conditions. scispace.com
This selective protection is a critical step in the synthesis of more complex derivatives. For instance, to modify other parts of the ecdysteroid molecule, other hydroxyl groups must be differentiated. A common strategy involves the use of phenylboronic acid to selectively protect the 2,3-diol in the A-ring of the steroid nucleus. scispace.comgoogle.com This reaction is rapid and efficient. scispace.com With the 2,3- and 20,22-diols protected (as a phenylboronate (B1261982) and an acetonide, respectively), other hydroxyl groups, such as the one at C14, can be targeted for modification. The phenylboronate protecting group can then be selectively removed under oxidative hydrolysis conditions (e.g., using aqueous hydrogen peroxide), leaving the acetonide group intact. scispace.com This multi-step, regioselective approach provides a robust pathway to a variety of selectively modified ecdysterone derivatives.
| Step | Starting Material | Reagents | Key Transformation | Product |
|---|---|---|---|---|
| 1 | 20-Hydroxyecdysone | Acetone or 2,2-dimethoxypropane, p-toluenesulfonic acid (catalyst) | Formation of an acetonide group at the C20 and C22 positions. | This compound |
| 2 (Optional) | 20-Hydroxyecdysone | Phenylboronic acid | Protection of the 2,3-diol as a phenylboronate ester. scispace.comgoogle.com | 2,3-O-Phenylboronate-ecdysterone |
| 3 (Following Step 1 & 2) | 2,3-O-Phenylboronate-ecdysterone 20,22-monoacetonide | Aqueous hydrogen peroxide | Selective removal of the phenylboronate group. scispace.com | This compound |
Development of this compound Analogues with Modified Side Chains
The modification of the steroid side chain is a key strategy for developing analogues to probe structure-activity relationships with the ecdysone (B1671078) receptor. The synthesis of this compound is often a starting point for these modifications. By protecting the 20,22-diol, chemists can selectively cleave the side chain and rebuild it with different functionalities. scispace.com
Research into analogues of the related ecdysteroid, ponasterone A, highlights the importance of specific structural features for receptor binding. nih.gov The biological activity of these synthetic analogues is often evaluated by their ability to inhibit the binding of a radiolabeled ecdysteroid like [³H]ponasterone A to its receptor in insect cell lines, such as Drosophila Kc cells. nih.gov Findings from these studies reveal that the presence of hydroxyl and carbonyl groups in the steroid skeleton is crucial for activity. nih.gov For example, the oxidation of the C6 position from a methylene (B1212753) (CH₂) group to a carbonyl (C=O) group was found to enhance binding activity significantly. nih.gov Furthermore, the stereochemistry of the A/B ring junction has a profound impact; converting the ring fusion from trans (5α) to cis (5β) in a 6-keto analogue increased the binding affinity by approximately 250 times. nih.gov The resulting cis-isomer proved to be as potent as the natural hormone 20-hydroxyecdysone. nih.gov
| Analogue Description | Modification | Receptor Binding Activity (pIC₅₀) | Reference |
|---|---|---|---|
| (20R,22R)-2β,3β,20,22-tetrahydroxy-5α-cholestan-6-one | A/B-trans ring fusion, 6-keto group | 4.84 | nih.gov |
| (20R,22R)-2β,3β,20,22-tetrahydroxy-5β-cholestan-6-one | A/B-cis ring fusion, 6-keto group | 7.23 | nih.gov |
Preparation of Probes and Conjugates for Biochemical and Molecular Investigations
To study the molecular mechanisms of ecdysteroid action, researchers require specialized tools such as biochemical probes and conjugates. These are derivatives of the parent hormone that have been chemically tagged with a reporter group, such as biotin (B1667282) or a fluorescent dye, allowing for their detection and isolation. scispace.comnih.govnih.gov The synthesis of these probes requires the introduction of a linker or "arm" onto the ecdysteroid scaffold, to which the tag can be attached without compromising the molecule's biological activity. scispace.com
For example, a biologically active ecdysterone analogue carrying a C-C linked arm terminating in a p-hydroxyphenyl group has been synthesized. scispace.com This functional group can be used for various biochemical applications, including radioiodine labeling for binding assays or covalent attachment to a solid support for affinity chromatography. scispace.com
Similarly, biotinylated derivatives are invaluable for isolating binding proteins, such as receptors. nih.gov The high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) can be exploited to pull the target protein out of a complex biological mixture. A biotinylated derivative of estradiol, for instance, was successfully synthesized and immobilized on an avidin affinity column to effectively bind and isolate the human estrogen receptor. nih.gov A similar strategy can be applied to ecdysteroids to identify and purify their binding partners.
Fluorescent probes are another critical tool, used for imaging the localization and activity of specific targets within living cells. nih.gov Researchers have synthesized "turn-on" fluorescent probes based on a coumarin (B35378) framework to visualize the activity of steroid sulfatase, an enzyme involved in steroid metabolism. nih.gov These probes are designed to be non-fluorescent until they are acted upon by the target enzyme, at which point they release the fluorescent coumarin molecule. This approach allows for real-time imaging of enzyme activity in a cellular context. nih.gov The creation of similar fluorescently-tagged ecdysterone derivatives holds promise for visualizing receptor distribution and trafficking.
Metabolism and Pharmacokinetics in Non Human Biological Systems
In Vitro Metabolic Transformations of Ecdysterone 20,22-monoacetonide in Non-Mammalian Systems
Direct in vitro studies on the metabolic transformations of this compound in non-mammalian systems, such as insect tissues, have not been extensively reported in publicly available scientific literature. However, the metabolism of the parent compound, ecdysone (B1671078), has been investigated in vitro using various insect tissues. These studies reveal several key enzymatic conversions that would likely be involved in the metabolism of its derivatives.
In vitro incubations of radiolabelled ecdysone with insect tissues, such as those from Locusta migratoria (migratory locust) and Pieris brassicae (large white butterfly), have demonstrated that the primary metabolic transformations include hydroxylations, oxidations, and the formation of conjugates. taylorfrancis.com The principal hydroxylation event is the conversion of ecdysone to 20-hydroxyecdysone (B1671079), the most biologically active form in many insects. mdpi.comnih.gov Further hydroxylation can occur at the C-26 position to form 20,26-dihydroxyecdysone. mdpi.com
Another significant metabolic route is the reversible oxidation of the 3β-hydroxyl group to form 3-dehydroecdysteroids. taylorfrancis.com Under in vitro conditions, these 3-dehydro compounds can accumulate. taylorfrancis.com Furthermore, the formation of ecdysonoic acids has been observed in vivo and is considered a major inactivation pathway. taylorfrancis.com
Given these established pathways for ecdysone, it can be hypothesized that this compound would first undergo hydrolysis to remove the acetonide group, yielding the parent 20-hydroxyecdysone. Subsequently, it would likely follow the same metabolic pathways as the naturally occurring hormone, including further hydroxylation, oxidation, and eventual degradation and conjugation for excretion. However, without direct experimental evidence, this remains a theoretical projection.
Identification of Major Metabolites and Their Biological Activities in Invertebrate Models
Specific metabolites of this compound in invertebrate models have not been documented in available research. The focus of metabolic studies in invertebrates has been on the endogenous ecdysteroids. The major metabolites of ecdysone and 20-hydroxyecdysone are well-characterized and serve as the primary reference for potential metabolic products of synthetic derivatives.
The metabolic pathways of ecdysteroids in insects are complex and lead to a variety of products, primarily aimed at inactivation and facilitating excretion. These pathways include:
Hydroxylation: The C-20 hydroxylation of ecdysone to 20-hydroxyecdysone is a critical activation step. Further hydroxylations at other positions, such as C-26, are generally associated with inactivation.
Epimerization: The conversion of the 3β-hydroxyl group to a 3α-hydroxyl group via a 3-dehydro intermediate is a common metabolic step.
Formation of Ecdysonoic Acids: Oxidation of the side chain can lead to the formation of ecdysonoic acids, which are considered terminal inactivation products. taylorfrancis.com
Conjugation: To increase water solubility and facilitate excretion, ecdysteroids and their metabolites can be conjugated with phosphates or sulfates. For instance, 3-acetylecdysone 2-phosphate has been identified as a major ecdysteroid conjugate in the eggs of Schistocerca gregaria (desert locust).
The biological activities of these metabolites are generally lower than that of 20-hydroxyecdysone. The various metabolic modifications typically lead to a decrease in binding affinity for the ecdysteroid receptor (EcR), thus diminishing their hormonal activity.
Below is a table summarizing the major known metabolites of the parent compound, ecdysone, in insects.
| Metabolite | Metabolic Transformation | General Biological Activity in Invertebrates |
| 20-Hydroxyecdysone | Hydroxylation at C-20 | High, primary active molting hormone |
| 20,26-Dihydroxyecdysone | Hydroxylation at C-26 | Reduced activity, inactivation product |
| 3-Dehydroecdysone | Oxidation at C-3 | Intermediate in epimerization, generally lower activity |
| 3-Epimerized Ecdysteroids | Epimerization at C-3 | Reduced activity |
| Ecdysonoic Acids | Side-chain oxidation | Inactive, excretion products |
| Ecdysteroid Phosphates/Sulfates | Conjugation | Inactive, water-soluble excretion products |
Disposition and Excretion Profiles of this compound in Model Organisms
There is a notable lack of specific data on the disposition and excretion profiles of this compound in invertebrate model organisms. Research on the pharmacokinetics of ecdysteroids in these systems has concentrated on the natural hormones.
In insects, after their synthesis and release from the prothoracic glands, ecdysteroids circulate in the hemolymph. researchgate.netumn.edu The active hormone, 20-hydroxyecdysone, is taken up by peripheral tissues to exert its effects. nih.gov The inactivation and excretion of ecdysteroids are crucial for the precise temporal regulation of molting and metamorphosis.
The primary route of excretion for ecdysteroids and their metabolites in insects is through the Malpighian tubules, which are the main excretory and osmoregulatory organs. The metabolites are typically more polar than the parent compounds, which facilitates their transport and removal from the hemolymph and subsequent excretion in the feces. The formation of polar conjugates, such as phosphates and sulfates, is a key step in this process.
It is plausible that this compound, after potential de-protection to 20-hydroxyecdysone, would follow a similar disposition and excretion pattern. The lipophilic nature of the acetonide group might influence its initial distribution and cellular uptake, but once metabolized, the resulting polar products would likely be eliminated via established excretory pathways. Without direct experimental data, the precise rates of absorption, distribution, metabolism, and excretion of this compound in any invertebrate model remain speculative.
Advanced Analytical Methodologies for Ecdysterone 20,22 Monoacetonide Research
Spectroscopic Techniques for Structural Elucidation of Ecdysterone 20,22-monoacetonide and its Metabolites (e.g., High-Resolution NMR, Mass Spectrometry)
The definitive identification of this compound and the characterization of its metabolites are accomplished through powerful spectroscopic techniques. High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR reveal the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), establish connectivity between adjacent protons and directly bonded proton-carbon pairs, allowing for the complete and unambiguous assignment of the molecular structure. For this compound, NMR is crucial for confirming the presence and location of the acetonide group protecting the C-20 and C-22 hydroxyls.
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule, providing its elemental composition and molecular weight with high accuracy, especially when using high-resolution instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers. biorxiv.org Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of product ions, which serves as a structural fingerprint. nih.gov In the analysis of this compound, a characteristic fragmentation would involve the loss of the isopropylideneketal group. researchgate.net When studying metabolites, MS techniques are used to identify biotransformations of the parent compound, such as dehydroxylation. For instance, studies on the parent compound, 20-hydroxyecdysone (B1671079), have identified metabolites like 14-deoxy-ecdysterone and 14-deoxy-poststerone through these methods. fu-berlin.denih.gov
| Technique | Application | Key Findings for Ecdysteroids/Derivatives |
|---|---|---|
| ¹H NMR | Identifies the chemical environment of protons. | Provides specific chemical shifts (δ) and coupling constants (J) for protons on the steroid nucleus and side chain, confirming stereochemistry. researchgate.net |
| ¹³C NMR | Determines the number and type of carbon atoms. | Assigns chemical shifts for all 30 carbons in the this compound structure. acgpubs.org |
| 2D NMR (COSY, HMQC) | Establishes proton-proton and proton-carbon correlations. | Confirms the connectivity of the entire molecular structure, including the placement of the acetonide group. researchgate.net |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements. | Determines the precise elemental formula (e.g., C₃₀H₄₈O₇ for this compound). |
| Tandem MS (MS/MS) | Generates a characteristic fragmentation pattern for structural confirmation. | Identifies key product ions resulting from cleavage of the side chain and steroid nucleus, aiding in the identification of metabolites like desoxy-ecdysterone. biorxiv.org |
Chromatographic Methods for High-Resolution Separation and Quantification in Complex Biological Matrices (e.g., UHPLC-MS/MS)
To accurately measure the concentration of this compound in biological samples such as serum or urine, highly sensitive and selective analytical methods are required. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this application. nih.gov
The process begins with sample preparation to isolate the analyte from interfering matrix components. Solid-Phase Extraction (SPE) is a common and effective technique used for this purpose. nih.govnih.gov Following extraction, the sample is injected into the UHPLC system, where the compound is separated from other molecules based on its physicochemical properties as it passes through a chromatographic column. The separated analyte then enters the mass spectrometer, which is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to the target molecule. nih.gov
Method validation is critical and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For the parent compound ecdysterone, validated UHPLC-MS/MS methods have achieved LOQs as low as 0.14 ng/mL in human serum, demonstrating the sensitivity required for pharmacokinetic studies. nih.gov
| Parameter | Description | Typical Performance (based on Ecdysterone analysis) |
|---|---|---|
| Sample Preparation | Extraction and purification of the analyte from the biological matrix. | Solid-Phase Extraction (SPE) is highly effective. A "dilute-and-inject" approach can also be used. biorxiv.orgnih.gov |
| Chromatography | High-resolution separation of the analyte. | UHPLC with a C18 reversed-phase column. |
| Ionization | Generation of charged ions for MS analysis. | Positive Electrospray Ionization (ESI+). nih.gov |
| MS Detection | Selective and sensitive detection of the analyte. | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. nih.gov |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.06 ng/mL in human serum. nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | 0.14 ng/mL in human serum. nih.gov |
| Linearity | The range over which the instrument response is proportional to the analyte concentration. | Typically linear over a range of 0.10 ng/mL to 20.83 ng/mL. nih.gov |
| Accuracy & Precision | Closeness of measured value to the true value and reproducibility of the measurement. | Generally within acceptance criteria of <15%. nih.gov |
Bioanalytical Assays for this compound and its Active Derivatives
Bioanalytical assays are essential for determining the biological activity of this compound and its derivatives. These assays can range from immunoassays for quantification to cell-based assays for measuring functional responses.
Enzyme Immunoassays (EIA) are a type of ligand-binding assay used for the quantification of ecdysteroids in biological samples. nih.gov These assays utilize antibodies that specifically recognize the ecdysteroid structure, offering a sensitive method for detection without the need for extensive sample cleanup or expensive instrumentation like mass spectrometers. Commercially available EIA kits for 20-hydroxyecdysone can detect concentrations in the picogram range. nih.gov
Cell-Based Reporter Assays are used to measure the functional activity of a compound by assessing its ability to modulate a specific biological pathway. Since the parent compound, 20-hydroxyecdysone, is known to exert anabolic effects, reporter systems in relevant cell types are employed. For example, the C2C12 mouse myoblast cell line can be used to measure the compound's effect on the gene expression of myostatin, a negative regulator of muscle growth. nih.gov A decrease in myostatin expression indicates an anabolic effect. Such assays have been instrumental in identifying the Mas1 receptor as a mediator of 20-hydroxyecdysone's activity in mammals. nih.govmdpi.com
| Assay Type | Principle | Application | Example |
|---|---|---|---|
| Enzyme Immunoassay (EIA) | Competitive binding between the analyte and a labeled tracer for a limited number of antibody binding sites. | Quantification of total ecdysteroid levels in biological fluids. | Quantification of 20-hydroxyecdysone in Drosophila larvae samples, with detection limits as low as 6 pg/mg of sample. nih.gov |
| Cell-Based Functional Assay | Measures a physiological response (e.g., gene expression) in cultured cells upon treatment with the compound. | Determining the anabolic activity and mechanism of action of ecdysteroids and their derivatives. | Using C2C12 myoblasts to measure the downregulation of myostatin gene expression, indicating activation of the MAS receptor pathway. nih.gov |
X-ray Crystallography and Cryo-EM for Receptor-Ligand Complex Studies
Understanding how this compound interacts with its protein targets at the atomic level is crucial for elucidating its mechanism of action. X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules and their complexes.
While a specific crystal structure for this compound is not available, the structures of its parent compound, 20-hydroxyecdysone (20E), in complex with its insect nuclear receptor (a heterodimer of Ecdysone (B1671078) Receptor, EcR, and Ultraspiracle, USP) have been solved. researchgate.netnih.gov These studies reveal the precise orientation of the ligand within the receptor's ligand-binding pocket (LBP). They detail the key hydrogen bonds and hydrophobic interactions that stabilize the complex. For instance, the crystal structure shows an intramolecular hydrogen bond between the 20-OH and 22-OH groups of 20E when bound to the receptor. researchgate.net This finding is particularly relevant, as the acetonide group in this compound locks these two hydroxyls in a specific conformation, which could influence receptor binding affinity. Comparing the structures of different ligands bound to the same receptor provides insights into the molecular basis for binding selectivity and affinity. nih.govnih.gov
| Parameter | Description | Key Findings from 20-Hydroxyecdysone-Receptor Structures |
|---|---|---|
| Technique | Provides atomic-resolution 3D structures of molecules. | X-ray crystallography. researchgate.net |
| Receptor | The protein target for the ecdysteroid. | Ecdysone Receptor/Ultraspiracle (EcR/USP) heterodimer ligand-binding domains. nih.gov |
| Resolution | The level of detail in the crystal structure. | 2.4 Å resolution for the 20E-EcR/USP complex. nih.gov |
| Key Interactions | Specific atomic contacts between the ligand and the receptor. | Hydrogen bonds involving the hydroxyl groups of the ecdysteroid and amino acid residues in the binding pocket. researchgate.net |
| Ligand Conformation | The 3D shape of the ecdysteroid when bound to the receptor. | An intramolecular hydrogen bond is observed between the C-20 and C-22 hydroxyls, with an O-20–O-22 distance of 2.8 Å. researchgate.net |
Emerging Research Applications and Future Directions in Ecdysterone 20,22 Monoacetonide Studies
Ecdysterone 20,22-monoacetonide as a Research Tool in Insect Endocrinology and Developmental Biology
Ecdysteroids are steroid hormones that are fundamental to the regulation of molting and development in insects and other arthropods. ontosight.ai Phytoecdysteroids, which are plant-derived analogues of these hormones, can mimic their effects and interfere with insect life cycles. mdpi.com The parent compound, 20-hydroxyecdysone (B1671079), is known to initiate critical transformations during embryogenesis and larval development at very low concentrations. mdpi.comsemanticscholar.org
This compound serves as a valuable tool in this domain. As a semi-synthetic derivative, its modified structure allows researchers to probe the specific requirements of the ecdysteroid receptor (EcR), a key molecular target in insects. ontosight.airesearchgate.net By comparing the physiological effects of the parent ecdysterone with its 20,22-monoacetonide analogue, scientists can investigate the structure-activity relationships of ecdysteroid hormones. This helps to elucidate how specific hydroxyl groups on the steroid's side chain contribute to receptor binding and the initiation of the molting cascade. The study of such derivatives is crucial for understanding the intricacies of hormonally controlled processes in insect physiology and developmental biology. researchgate.net
Potential for Biotechnological Applications in Non-Human Systems (e.g., Targeted Insect Control)
The ability of phytoecdysteroids to disrupt insect development makes them promising candidates for biotechnological applications, particularly in agriculture as plant-derived insecticides. mdpi.com Because these compounds can be effective at extremely low concentrations, they represent a potential strategy for targeted pest management. mdpi.comsemanticscholar.org The search for new active ingredients for crop protection is increasingly guided by nature's own strategies, with a focus on products that are selective and have minimal impact on non-target organisms. echemi.com
This compound and similar phytoecdysteroids found in various plants, such as those from the genus Silene, are of significant interest for their potential as insect deterrents. mdpi.comdntb.gov.ua The development of insecticides based on these natural compounds could lead to more sustainable agricultural practices. ecdybase.org By targeting the ecdysone (B1671078) receptor, which is specific to arthropods, such insecticides could theoretically offer high selectivity, controlling pests while sparing beneficial insects, pollinators, and other wildlife. researchgate.netechemi.com
Unexplored Biological Activities and Molecular Targets in Novel Research Models
While the primary molecular target of ecdysteroids in insects is the ecdysone receptor, the full spectrum of biological activities and molecular interactions for derivatives like this compound is not completely understood. ontosight.airesearchgate.net The modification of the 20,22-diol group can alter the compound's polarity and binding affinity, suggesting that it may interact with other cellular targets or exhibit novel activities in different biological systems. ontosight.ai
Future research could focus on exploring these uncharted areas. For instance, while the parent compound 20-hydroxyecdysone has been studied extensively, the specific downstream effects of this compound following receptor binding remain a subject for deeper investigation. Novel, non-human research models could be employed to screen for unexpected biological effects. The broad-spectrum bioactivity noted for plants containing this compound, such as Serratula coronata, hints at a wider range of possible applications that are yet to be explored. mdpi.commdpi-res.com Investigating its effects on the cellular pathways of various non-mammalian organisms could reveal new and valuable biological functions.
Challenges and Opportunities in the Synthesis and Biological Evaluation of this compound and its Analogues
A significant challenge in the study of this compound is its production. The compound is a semi-synthetic derivative, requiring the isolation of its precursor, 20-hydroxyecdysone, from natural plant sources. ontosight.ai Plants from the Silene genus, Leuzea carthamoides, and Serratula coronata are known sources of phytoecdysteroids. researchgate.netmdpi.comredalyc.org However, the concentration of these compounds in plant extracts can be variable, and the standardization of these extracts presents a considerable challenge. mdpi-res.com
The synthesis involves the specific chemical modification of the 20,22-diol, which requires precise control of reaction conditions. ontosight.ai Despite these challenges, the synthesis of analogues presents a major opportunity. The creation and study of a library of ecdysteroid derivatives, including various acetonides and other modified side-chain structures, can advance our understanding of their biological function. researchgate.net Research involving the semi-synthesis and biological evaluation of numerous ecdysteroid analogues has already demonstrated the potential to identify compounds with enhanced or more specific activities. researchgate.net Such studies are critical for optimizing these molecules for potential biotechnological or agrochemical applications. ecdybase.org
Table of Compound Names
| Compound Name |
| 20-hydroxyecdysone |
| Ajugasterone C |
| Ecdysterone |
| Ecdysterone 2,3,20,22-diacetonide |
| This compound |
| Integristerone A |
| Polypodine B |
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Ecdysterone 20,22-monoacetonide from natural sources?
- Methodology :
- Extraction : Use ethanol or methanol for initial solvent extraction from plant tissues (e.g., Silene scabrifolia, Diploclisia glaucescens).
- Purification : Employ column chromatography (silica gel or reversed-phase C18) with gradient elution (e.g., water-acetonitrile mixtures).
- Structural Confirmation : Validate purity via HPLC coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Key Considerations : Monitor extraction yields (typically 0.01–0.1% dry weight) and confirm acetonide ring integrity via -NMR peaks at δ 98–110 ppm for cyclic ether carbons .
Q. How can researchers ensure analytical validity when quantifying this compound?
- Methodology :
- Standard Preparation : Use incremental/decremental weighing for hygroscopic compounds (e.g., ±0.1 mg accuracy) and prepare stock solutions in anhydrous solvents (e.g., DMSO) to prevent hydrolysis .
- Chromatographic Validation : Perform intraday/interday precision tests (<2% RSD) using HPLC with UV detection (λ = 242–254 nm) or GC with capillary columns (e.g., PEG-based phases) .
Q. What spectroscopic techniques are critical for distinguishing this compound from its analogs?
- Methodology :
- MS Analysis : Observe molecular ion peaks at m/z 520.7 [M+H] (CHO) and fragmentation patterns (e.g., loss of acetone: m/z 460.6) .
- NMR Profiling : Identify key signals:
- -NMR: Methyl groups of the acetonide moiety (δ 1.3–1.5 ppm).
- -NMR: Acetonide carbons (δ 20–30 ppm for CH, δ 98–110 ppm for cyclic ether) .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound in signaling pathways?
- Methodology :
- Kinase Assays : Screen against JAK/STAT or PI3K/Akt/mTOR pathways using recombinant enzyme kits (IC determination via luminescence/fluorescence) .
- Gene Expression : Perform qPCR or RNA-seq on treated cell lines (e.g., HepG2) to assess downstream targets (e.g., FOXO1, GSK3β) .
Q. What experimental designs ensure stability of this compound in long-term studies?
- Methodology :
- Stability Testing : Store solutions at -80°C (solvent) or -20°C (powder) and monitor degradation via accelerated aging tests (15 days at 4°C, 25°C, 40°C) .
- Degradation Analysis : Use HPLC to quantify hydrolysis products (e.g., free 20-hydroxyecdysone) and validate with kinetic modeling (t >6 months at -20°C) .
- Table :
| Storage Condition | Degradation Rate (%/month) | Key Degradant |
|---|---|---|
| -80°C (DMSO) | <0.5% | None |
| 25°C (aqueous) | 8–12% | 20-OH-Ecdysone |
Q. How can synergistic effects of this compound with other phytoecdysteroids be evaluated?
- Methodology :
- Isobologram Analysis : Combine with β-ecdysone or turkesterone in cell proliferation assays (e.g., MTT) and calculate combination indices (CI <1 indicates synergy) .
- Metabolic Profiling : Use untargeted metabolomics (LC-HRMS) to identify upregulated pathways (e.g., steroid biosynthesis) in Achyranthes bidentata extracts .
Q. What protocols are recommended for detecting this compound in complex matrices (e.g., herbal extracts)?
- Methodology :
- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove interferents (e.g., triterpenoids).
- Quantitative LC-MS/MS : Use MRM transitions (m/z 520.7→460.6) with deuterated internal standards (e.g., d-20-hydroxyecdysone) to correct matrix effects .
Key Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
